Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-
Overview
Description
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
4-(Chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole serves as a reactive scaffold in synthetic chemistry. It is used for preparing various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. The chloromethyl analogue is particularly effective for this purpose. Moreover, its bromomethyl analogue offers a more reactive alternative, useful in the C-alkylation of stabilized carbanions, as demonstrated in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).
Luminescence Properties
4-(2-Methyl-5-oxazolyl)naphthalic anhydride, synthesized from 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole, shows notable quantum luminescence yield. This property is attributed to the polarization direction of the C=N bond of the oxazole ring, which aligns with electronic shifts in the molecular π system (Shershukov & Krasovitskii, 1977).
Anticancer Potential
Derivatives of 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole have shown potential as antimitotic agents in cancer treatment. These compounds, particularly 5-(naphthalen-2-yl)-4-(TMP)-1,2-oxazole and 4-(naphthalen-2-yl)-5-(TMP)-1,2-oxazole, demonstrated cytotoxic effects and inhibited tubulin polymerization. They exhibit similar inhibitory potency to naphtylcombretastatin and comparable to combretastatin A-4 (Spanò et al., 2019).
Synthesis of Complex Oxazoles
4-(Chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole is also utilized in the synthesis of extended heterocyclic scaffolds. The chloromethyl group in these compounds allows for further synthetic elaboration, enabling the creation of complex oxazole structures (Patil, Luzzio & Demuth, 2015).
Fluorescent Properties for Nucleic Acid Sensing
Compounds derived from 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-oxazole have been developed with fluorescent properties, particularly useful in nucleic acid sensing and fluorescence imaging. These properties are exploited in the design of specific ligands that show fluorescence enhancement upon interacting with certain nucleic acid structures (Ma et al., 2021).
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCLDWXFRTEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478800 | |
Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162705-57-9 | |
Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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